Xanthine Oxidase Inhibition: 4-Benzyl Containing Derivatives Achieve >20-fold Improvement over Unsubstituted Analogs
In a 2022 study, thiazolidine-2-thione derivatives were evaluated for XO inhibitory activity. The unsubstituted parent compound 3 exhibited an IC50 of 72.15 μmol/L. Introduction of a 4-benzyl group (as part of a larger pharmacophore in compound 6k) reduced the IC50 to 3.56 μmol/L, representing a 20.3-fold improvement. The benzyl group contributes to enhanced binding through hydrophobic interactions with the enzyme's active site pocket, as confirmed by molecular docking [1].
| Evidence Dimension | In vitro XO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.56 μmol/L (compound 6k, which contains the 4-benzyl-thiazolidine-2-thione core) |
| Comparator Or Baseline | Unsubstituted thiazolidine-2-thione (compound 3): 72.15 ± 1.66 μmol/L |
| Quantified Difference | 20.3-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme catalysis assay using xanthine as substrate; c(XO) = 55 U/L |
Why This Matters
This 20-fold potency differential directly impacts selection for hyperuricemia drug discovery programs, as it translates to lower effective dosing and potentially reduced off-target effects.
- [1] Wang, M.X., et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE. 2022;17(5):e0268531. Table 1. View Source
